molecular formula C18H25N7O2 B4624994 (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B4624994
M. Wt: 371.4 g/mol
InChI Key: OHERBLBGHXFNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a combination of triazine, piperazine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, followed by the introduction of the piperidine and piperazine groups. The final step involves the attachment of the furan moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The amino group on the triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazine ring can produce dihydrotriazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of certain diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, modulating their activity. The piperazine and piperidine groups can enhance the compound’s binding affinity and selectivity. The furan moiety can participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[4-Amino-6-(morpholin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
  • (4-{[4-Amino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

Uniqueness

Compared to similar compounds, (4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone exhibits unique properties due to the presence of the piperidine group. This group can enhance the compound’s stability and bioavailability, making it more effective in various applications.

Properties

IUPAC Name

[4-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2/c19-17-20-15(21-18(22-17)25-6-2-1-3-7-25)13-23-8-10-24(11-9-23)16(26)14-5-4-12-27-14/h4-5,12H,1-3,6-11,13H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHERBLBGHXFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
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(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
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(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
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(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
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(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone
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(4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone

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